(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine
Overview
Description
Synthesis Analysis
Imidazo[2,1-b][1,3]thiazines, which are part of the structure of the compound, are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They can be synthesized through various methods, including the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” consists of an imidazo[2,1-b][1,3]thiazol ring attached to a phenyl ring via an amine group. The phenyl ring carries a fluorine atom at the 2-position.Chemical Reactions Analysis
While specific chemical reactions involving “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” are not mentioned in the literature, imidazole derivatives are known to exhibit a broad range of chemical reactivity . They can participate in various reactions due to the presence of the imidazole ring, which is a versatile synthon in the development of new drugs .Physical And Chemical Properties Analysis
The molecular weight of “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” is 233.27 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the literature.Scientific Research Applications
Chemical Synthesis and Modification
The compound and its derivatives are primarily used in chemical synthesis and modification. For example, imidazo[2,1-b]thiazol-5-amine derivatives are created through a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides, showcasing the compound's versatility in creating derivatives with various substituents, which can be used for further functional applications (Mahdavi et al., 2012).
Antimicrobial Applications
Imidazo[2,1-b][1,3]thiazole derivatives have been synthesized and shown to possess antimicrobial properties. For example, some derivatives exhibited promising antimicrobial activities against a range of pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Shankerrao et al., 2017).
Anticancer Applications
Compounds derived from imidazo[2,1-b][1,3]thiazole scaffolds have been studied for their potential anticancer activities. Certain derivatives have demonstrated cytotoxic activities against cancer cell lines, highlighting their potential in cancer treatment and the need for further studies to understand their mechanisms of action and effectiveness (Abdel‐Maksoud et al., 2019).
Spectroscopic and Structural Analysis
The spectroscopic features and molecular structure of related compounds have been extensively studied. For instance, single-crystal X-ray analysis and vibrational spectroscopy have been utilized to understand the molecular structure and properties of these compounds in different states, aiding in the development of compounds with desired physical and chemical properties (Al-Harthy et al., 2019).
Safety And Hazards
The safety and hazards associated with “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” are not specified in the literature. As a research chemical, it is not intended for human or veterinary use.
Future Directions
The future directions for research on “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, and biological activities. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
2-fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDJWMZMHGYPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=CSC3=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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